

An In-depth Technical Guide on the Physical Properties of (1-Bromoethyl)cyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Bromoethyl)cyclohexane

Cat. No.: B150787

[Get Quote](#)

This guide provides a detailed overview of the key physical properties of **(1-Bromoethyl)cyclohexane**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of **(1-Bromoethyl)cyclohexane** are summarized in the table below. These values are crucial for handling, purification, and reaction setup involving this compound.

Physical Property	Value	Conditions
Boiling Point	70.5-71 °C	at 6 Torr[1][2]
Density	1.2096 g/cm ³	at 25 °C[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound like **(1-Bromoethyl)cyclohexane**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] For small sample volumes, the capillary method is a common and accurate technique.[5][6]

Apparatus:

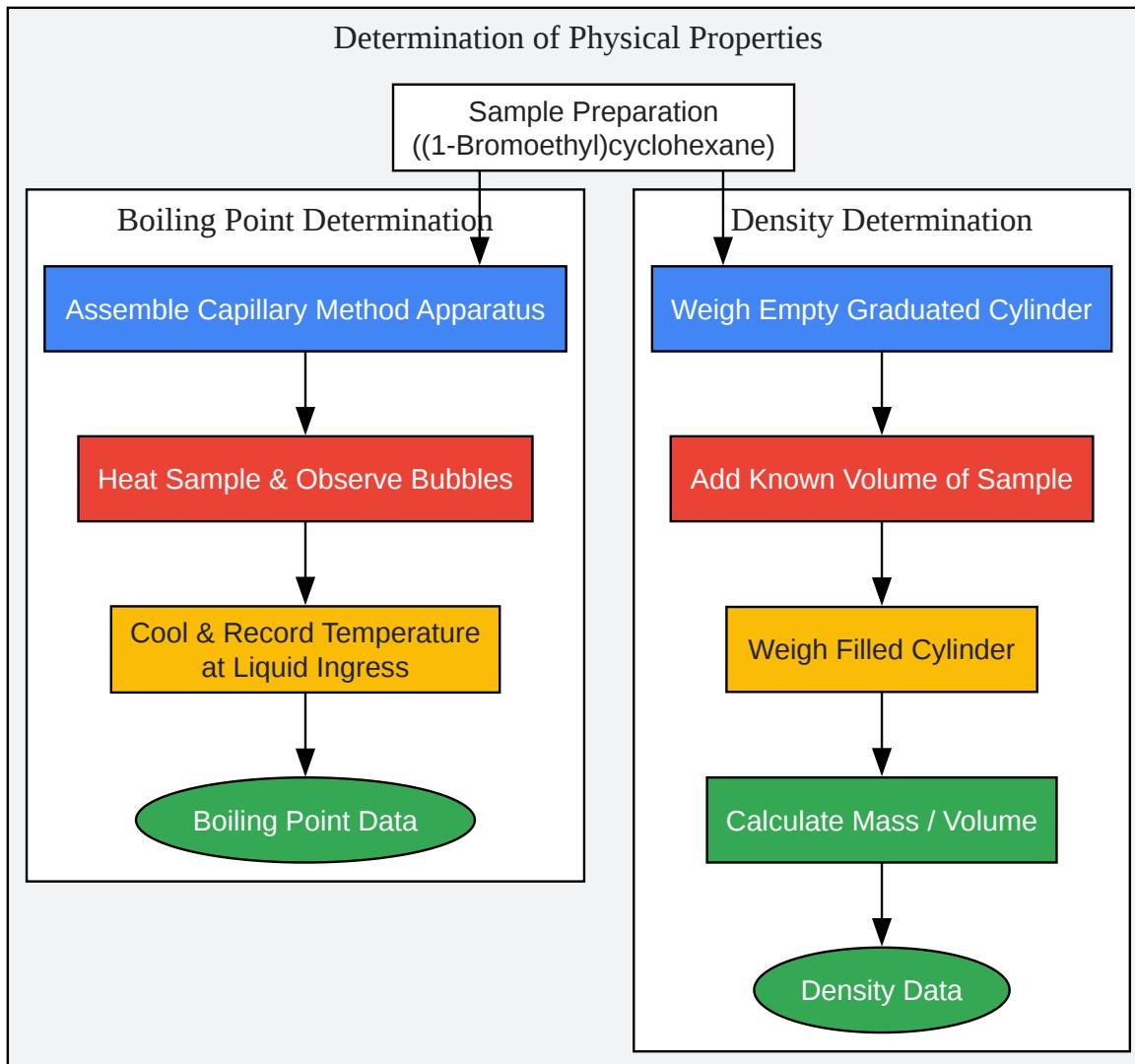
- Thiele tube or other heating bath (e.g., oil bath, heating block)
- Thermometer
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- A small amount of the liquid sample, **(1-Bromoethyl)cyclohexane**, is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube, ensuring the rubber band or thread holding them together is above the level of the heating fluid.[3]
- The heating bath is gently heated. Initially, a stream of bubbles will be observed as the air trapped in the capillary tube expands and escapes.[3][6]
- As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[3][5]
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[3][5] This temperature is recorded.

The density of a substance is its mass per unit volume. For liquids, this can be determined by accurately measuring the mass of a known volume.[7][8] The use of a pycnometer, a glass flask with a precise volume, is a highly accurate method.[9] A simpler, though less precise, method utilizes a graduated cylinder and a balance.[7][10]

Apparatus:


- Pycnometer or a graduated cylinder
- Analytical balance

Procedure using a Graduated Cylinder:

- The mass of a clean, dry measuring cylinder is recorded using an analytical balance.[7][10]
- A specific volume of **(1-Bromoethyl)cyclohexane** (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.
- The measuring cylinder containing the liquid is reweighed, and the mass is recorded.
- The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.[10]
- The density is then calculated using the formula: Density = Mass / Volume.[7]
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[7] It is also important to record the temperature of the liquid, as density is temperature-dependent.[8]

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the physical properties of **(1-Bromoethyl)cyclohexane** is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of **(1-Bromoethyl)cyclohexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Bromoethyl)cyclohexane | lookchem [lookchem.com]
- 2. (1-Bromoethyl)cyclohexane (1073-42-3) for sale [vulcanchem.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. scribd.com [scribd.com]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 9. mt.com [mt.com]
- 10. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of (1-Bromoethyl)cyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150787#physical-properties-of-1-bromoethyl-cyclohexane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com